DL-THYRONINE

Vue d'ensemble

Description

Sunvozertinib est un inhibiteur de tyrosine kinase (ITK) du récepteur du facteur de croissance épidermique (EGFR), oral et irréversible, développé par Dizal Pharmaceuticals. Il est principalement utilisé pour le traitement du cancer du poumon non à petites cellules (CPNPC) avec des mutations d'insertion de l'exon 20 de l'EGFR. Ce composé a montré une activité puissante contre les mutations de l'EGFR et une faible activité contre l'EGFR de type sauvage .

Mécanisme D'action

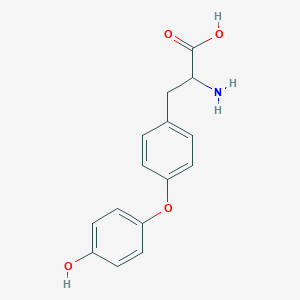

DL-Thyronine, also known as 2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland .

Target of Action

The primary targets of this compound are the thyroid hormone receptors (TRs) located in various tissues throughout the body . These receptors are particularly abundant in the central nervous system, cardiovascular system, and skeletal system . The thyroid hormone signaling pathway is complex and highly regulated due to the expression of cell and tissue-specific thyroid hormone transporters, multiple thyroid hormone receptor (TR) isoforms, and interactions with corepressors and coactivators .

Biochemical Pathways

The action of this compound involves several biochemical pathways. The conversion of T4 to T3 is a key step in the thyroid hormone signaling pathway . Additionally, many metabolic products that derive from T4 and T3 possess biological activities. Many biochemical pathways, such as sulfation, deiodination, decarboxylation, deamination, and N-acetylation are involved in the formation of these naturally occurring compounds .

Pharmacokinetics

The pharmacokinetics of this compound involves absorption, distribution, metabolism, and elimination. About 70-80% of an oral dose of this compound is absorbed from the intestine . Once inside the cell, the T3 level is adjusted via deiodination of T4 and inactivation of T3, by Deiodinases 2 and 3 . The long terminal half-life of orally administered this compound, about 7.5 days, is consistent with once-daily dosing .

Result of Action

The action of this compound results in the regulation of a wide range of physiological processes. It influences energy metabolism, resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also plays a crucial role in neural development .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, several medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of this compound, or can alter the secretion of TSH . Poor adherence to this compound therapy is also a common challenge .

Analyse Biochimique

Biochemical Properties

DL-Thyronine exhibits interesting metabolic activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with Thyroid hormone receptors (THRs), suggesting a role in thyroid hormone signaling .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to rapidly increase resting metabolic rate and elicit short-term beneficial hypolipidemic effects in rodent models . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that exogenously administered this compound rapidly increases resting metabolic rate in rodent models . Very few studies have evaluated the long-term effects of this compound on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in rodent models, exogenously administered this compound rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . The effects of endogenous and exogenous this compound in humans need further analyses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is facilitated by transmembrane protein transporters .

Subcellular Localization

It is suggested that this compound might interact with a plasma-membrane-associated thyroid hormone receptor .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du sunvozertinib implique l'optimisation des composés de la série triazine. La sous-structure préférée pour une puissante activité de mutation d'insertion de l'exon 20 de l'EGFR comprend des groupes céphaliques anilinophényle ortho-substitués . Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont confidentiels et non divulgués publiquement.

Méthodes de production industrielle

Les méthodes de production industrielle du sunvozertinib ne sont pas explicitement détaillées dans les sources accessibles au public. Il est connu que le composé est produit dans des conditions strictes pour assurer son efficacité et sa sécurité pour un usage clinique .

Analyse Des Réactions Chimiques

Types de réactions

Le sunvozertinib subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs et les conditions courants utilisés dans ces réactions comprennent :

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.

Réactifs de substitution : Tels que les halogènes ou les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Le sunvozertinib a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les inhibiteurs de l'EGFR.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire.

Médecine : Principalement utilisé dans le traitement du CPNPC avec des mutations d'insertion de l'exon 20 de l'EGFR.

Industrie : Utilisé dans le développement de thérapies anticancéreuses ciblées

Mécanisme d'action

Le sunvozertinib exerce ses effets en se liant irréversiblement au domaine tyrosine kinase de l'EGFR. Cette liaison inhibe la phosphorylation de l'EGFR, bloquant ainsi les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires. Les cibles moléculaires comprennent les mutations d'insertion de l'exon 20 de l'EGFR, les mutations de sensibilisation à l'EGFR et les mutations de résistance à l'EGFR T790M .

Applications De Recherche Scientifique

Thyroid Hormone Research

DL-Thyronine plays a crucial role in understanding thyroid function and disorders. It is utilized in studies aimed at elucidating the mechanisms of hypothyroidism and other thyroid-related conditions. Researchers have employed this compound to investigate:

- Thyroid Hormone Regulation: Studies have shown that this compound can influence metabolic rates and lipid profiles, providing insights into how thyroid hormones affect overall metabolism .

- Comparative Studies with Other Thyroid Hormones: Research comparing the effects of this compound with other thyroid hormones like triiodothyronine (T3) has highlighted its unique action pathways and therapeutic potential .

Pharmaceutical Development

This compound is integral to the formulation of medications designed to regulate thyroid hormone levels in patients with thyroid dysfunctions. Its applications include:

- Therapeutic Formulations: It is used in developing drugs that aim to restore normal thyroid function or manage symptoms associated with thyroid hormone deficiencies .

- Clinical Trials: Various studies have assessed the efficacy of this compound as a treatment option for hypothyroidism, showing promising results in managing serum thyrotropin (TSH) levels and improving patient outcomes .

Animal Nutrition

In agricultural science, this compound is incorporated into animal feed to enhance growth and metabolic efficiency. Key findings include:

- Growth Promotion: Research indicates that this compound supplementation can lead to improved weight gain and feed conversion ratios in livestock, particularly in ruminants like cattle .

- Nutritional Studies: Studies involving this compound have explored its role in optimizing nutrient utilization and overall animal health, contributing to more sustainable agricultural practices .

Biochemical Studies

This compound serves as a standard compound in various biochemical assays aimed at measuring thyroid hormone activity. Its applications encompass:

- Diagnostic Tool Development: It aids in the creation of assays for detecting thyroid hormone levels in clinical samples, which is vital for diagnosing thyroid disorders .

- Mechanistic Studies: Researchers utilize this compound to explore cellular mechanisms of action related to thyroid hormones, including mitochondrial function and energy metabolism .

Endocrine Research

The compound is also significant in endocrine research, where it facilitates the exploration of hormonal interactions and their physiological effects. Notable aspects include:

- Hormonal Interactions: Studies have demonstrated that this compound influences various hormonal pathways, contributing to a better understanding of endocrine system dynamics .

- Metabolic Effects: Research on this compound has revealed its potential impact on energy expenditure and metabolic rate, making it a valuable compound for investigating obesity and metabolic disorders .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- A study involving male rats showed that administration of this compound resulted in significant changes in body composition and energy metabolism, indicating its potential as a metabolic modulator .

- Clinical trials assessing the effects of this compound on patients with hypothyroidism reported improvements in symptoms and metabolic parameters compared to traditional therapies .

Comparaison Avec Des Composés Similaires

Composés similaires

Mobocertinib : Un autre ITK de l'EGFR ciblant les mutations d'insertion de l'exon 20.

Amivantamab : Un anticorps bispécifique ciblant l'EGFR et le MET.

Poziotinib : Un ITK de l'EGFR avec une activité contre les mutations d'insertion de l'exon 20

Unicité du sunvozertinib

Le sunvozertinib est unique en raison de sa puissante activité contre un large spectre de mutations de l'EGFR et de sa faible activité contre l'EGFR de type sauvage. Cette sélectivité réduit la probabilité d'effets indésirables associés à l'inhibition de l'EGFR de type sauvage .

Activité Biologique

DL-Thyronine, also known as 3,3',5'-triiodo-DL-thyronine (T2), is a synthetic analog of the thyroid hormones L-thyroxine (T4) and L-triiodothyronine (T3). Its biological activity has been studied extensively in various contexts, particularly its effects on metabolism, growth, and thyroid function. This article reviews the biological activities of this compound based on diverse sources, including case studies and experimental data.

This compound exerts its biological effects primarily through thyroid hormone receptors (TRs), which mediate the hormone's action at the cellular level. Although it has a lower affinity for TRs compared to T3, this compound can still influence metabolic processes significantly.

Key Findings:

- Thyromimetic Activity : Studies indicate that this compound has approximately 75% of the activity of T4 in suppressing thyroidal iodine uptake, but its overall thyromimetic activity is less than 10% that of T4 .

- Metabolic Effects : Research shows that this compound can induce hepatic oxygen consumption and enhance oxidative capacity in tissues, suggesting a role in energy metabolism .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound relative to its L-isomer counterparts:

| Compound | Thyromimetic Activity | Effect on Metabolism | Affinity for TRs |

|---|---|---|---|

| L-Thyroxine (T4) | 100% | Strong | High |

| L-Trioiodothyronine (T3) | 100% | Strong | Very High |

| This compound (T2) | <10% | Moderate | Lower |

Case Study: Metabolic Effects in Animal Models

A study involving rats demonstrated that administration of this compound resulted in significant changes in body composition and energy expenditure. The results indicated that higher doses could mimic some physiological effects of T3, such as increased metabolic rate and lean mass gain .

Experimental Findings

- Thyroid Function Suppression : In controlled experiments, this compound administration suppressed thyroidal iodine uptake effectively but did not alter the release rate of thyroid hormones under certain conditions .

- Impact on Lipid Metabolism : Another study highlighted that this compound influences lipid metabolism positively by reducing fat mass while increasing lean mass, which aligns with findings from T3 studies .

Clinical Implications

The biological activity of this compound has implications for various clinical conditions, particularly those related to thyroid dysfunction. Its potential use as a therapeutic agent in managing hypothyroidism and metabolic disorders is being explored.

Potential Applications:

- Hypothyroidism Treatment : Due to its ability to mimic some actions of T3, this compound may serve as an alternative or adjunct treatment for patients who do not respond adequately to traditional therapies.

- Weight Management : Given its effects on metabolism and body composition, further research may explore its role in weight management strategies.

Propriétés

IUPAC Name |

2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCIOUWDFWQUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862705 | |

| Record name | O-(4-Hydroxyphenyl)tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-10-2 | |

| Record name | DL-Thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(4-Hydroxyphenyl)-DL-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(4-hydroxyphenyl)-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While DL-Thyronine itself may not bind strongly to thyroid hormone receptors, some studies suggest that it can influence the metabolism of other thyroid hormones, potentially indirectly affecting their actions. For instance, it has been shown to lengthen the biological half-life of radiothyroxine and alter its excretion pattern in rats. [] This suggests an interaction with the metabolic pathways of thyroid hormones.

ANone: The molecular formula of this compound is C15H15NO4, and its molecular weight is 277.28 g/mol.

ANone: The provided research papers do not delve into the detailed spectroscopic characterization of this compound. Further investigation into spectroscopic databases or literature would be necessary for this information.

ANone: The provided research focuses primarily on the biological activity and structure-activity relationships of this compound and its analogs. Information regarding its material compatibility and stability is not discussed in these papers.

A: this compound was first synthesized in 1944 by Niemann and McCasland. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.